1-Acetamido-4-methylcyclohexane-1-carboxylic acid
Description
1-Acetamido-4-methylcyclohexane-1-carboxylic acid (CAS 90978-97-5) is a cyclohexane-based derivative featuring an acetamido group and a methyl substituent at the 1- and 4-positions, respectively. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol (calculated from the formula). The SMILES notation is CC1CCC(CC1)(C(=O)O)NC(=O)C, and its InChIKey is JPJANBPGVXZDAY-UHFFFAOYSA-N .
The compound’s collision cross-section (CCS) values, predicted via ion mobility spectrometry, vary by adduct type. For example, the [M+H]⁺ adduct has a CCS of 145.7 Ų, while the [M+Na]⁺ adduct measures 153.3 Ų . These data suggest moderate molecular compactness, influenced by the cyclohexane ring’s chair conformation and substituent positioning.
Properties
IUPAC Name |
1-acetamido-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-3-5-10(6-4-7,9(13)14)11-8(2)12/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJANBPGVXZDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-97-5 | |
| Record name | 1-acetamido-4-methylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetamido-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 4-methylcyclohexanone with acetic anhydride to form 4-methylcyclohexanone acetate. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the acetamido group, followed by hydrolysis to yield the final product.
Reaction Conditions:
Acylation: Typically performed in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Aminolysis: Conducted at room temperature or slightly elevated temperatures, depending on the reactivity of the amine.
Hydrolysis: Usually carried out under acidic or basic conditions to ensure complete conversion to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 1-acetamido-4-methylcyclohexane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Acetamido-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be employed under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetamido-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-acetamido-4-methylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Cyclohexane/Other Rings
The compound’s structural analogs (Table 1) differ in ring size, substituent type, and position. Key examples include:
Table 1: Structural Analogs of 1-Acetamido-4-methylcyclohexane-1-carboxylic Acid
Key Observations:
- Substituent Bulk: The 4-phenyl derivative (C₁₅H₁₉NO₃) introduces aromaticity, likely enhancing π-π stacking interactions in supramolecular assemblies. Its higher molecular weight (261.32 g/mol) may reduce solubility in polar solvents .
- Branching Effects : The 4,4-dimethyl analog adds two methyl groups, increasing hydrophobicity and steric shielding around the carboxyl group, which could hinder hydrogen bonding .
Functional Group Variations
Amino vs. Acetamido Derivatives
Compounds like 1-Amino-1-cyclohexanecarboxylic acid (C₇H₁₃NO₂, MW 143.18 g/mol) and trans-2-Amino-1-cyclohexanecarboxylic acid (C₇H₁₃NO₂) lack the acetylated amino group. The free amino group increases hydrophilicity and basicity (pKa ~9–10), whereas the acetamido group in the target compound reduces basicity and enhances metabolic stability .
Hydroxy-Substituted Analogs
1-Amino-4-hydroxycyclohexane-1-carboxylic acid (synthesized via Diels–Alder cycloaddition) introduces a hydroxyl group at the 4-position. This modification enhances hydrogen-bonding capacity and acidity (pKa ~3–4 for the carboxyl group vs. ~10–12 for the hydroxyl), making it more polar than the methyl-substituted parent compound .
Implications for Research
- Drug Design: The acetamido group’s metabolic stability makes the target compound preferable over amino derivatives for prodrug development.
- Material Science : The 4-phenyl analog’s aromaticity could improve thermal stability in polymer matrices.
- Analytical Chemistry : The CCS data for the parent compound provide a benchmark for predicting ion mobility in mass spectrometry workflows .
Biological Activity
1-Acetamido-4-methylcyclohexane-1-carboxylic acid (C₁₁H₁₉NO₃) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an acetamido group and a methyl group, which influences its steric and electronic properties. The molecular weight is approximately 213.27 g/mol. The presence of the acetamido group enhances the compound's ability to form hydrogen bonds, potentially affecting its interactions with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that 1-acetamido-4-methylcyclohexane-1-carboxylic acid may exhibit significant biological activity through various mechanisms:
- Enzyme Modulation : The acetamido group can interact with active sites on proteins, modulating enzyme activity. This interaction may lead to therapeutic effects in various biological pathways.
- Receptor Binding : The compound's structure suggests potential binding affinity to specific receptors, which could influence cellular signaling pathways.
In Vitro Studies
A study focusing on the compound's interaction with enzymes revealed that it could inhibit specific enzymatic activities, suggesting potential applications in drug development. For example, the compound demonstrated micromolar inhibition of certain kinases involved in cancer cell proliferation, indicating its potential as an anticancer agent .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique biological profile of 1-acetamido-4-methylcyclohexane-1-carboxylic acid:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Acetamido-4-methylcyclohexane-1-carboxylic acid | C₁₁H₁₉NO₃ | Contains a methyl group affecting sterics and reactivity. |
| 1-Acetamido-4-ethylcyclohexane-1-carboxylic acid | C₁₂H₂₃NO₃ | Features an ethyl group; differences in binding affinity. |
| 3-Amino-4-methylcyclohexane-1-carboxylic acid | C₈H₁₅NO₂ | Lacks the acetamido functionality; different activity profiles. |
This table illustrates how structural variations can influence biological activity and therapeutic potential.
Toxicological Studies
Toxicological assessments have indicated that 1-acetamido-4-methylcyclohexane-1-carboxylic acid exhibits low toxicity levels in mammalian models, making it a candidate for further pharmacological exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
